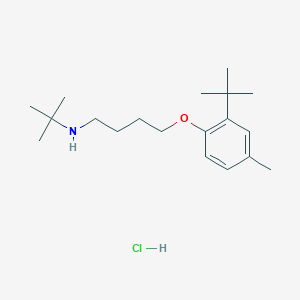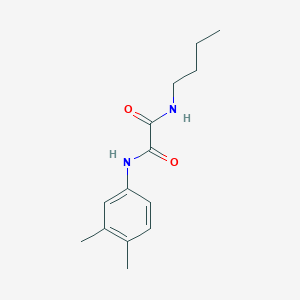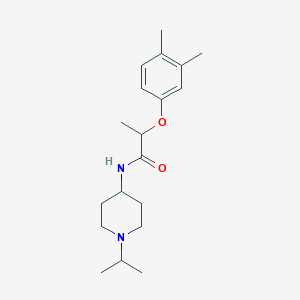
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a selective β2-adrenergic receptor agonist and is commonly used as a research tool in the field of pharmacology and physiology.
作用机制
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride acts as a selective β2-adrenergic receptor agonist, which means it binds specifically to β2-adrenergic receptors and activates them. The activation of β2-adrenergic receptors leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). The increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins and leads to various physiological effects, such as bronchodilation, vasodilation, and glycogenolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride are primarily mediated through the activation of β2-adrenergic receptors. The compound has been shown to induce bronchodilation, vasodilation, and glycogenolysis, which are important physiological processes involved in the regulation of respiratory function, blood flow, and glucose metabolism. The compound has also been shown to increase heart rate and contractility, which can have potential therapeutic applications in the treatment of heart failure.
实验室实验的优点和局限性
One of the main advantages of using N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride in lab experiments is its selectivity for β2-adrenergic receptors. This allows for the specific activation of β2-adrenergic receptors without affecting other receptor subtypes. Another advantage is the compound's stability, which allows for long-term storage and use in experiments. One limitation of using the compound is its potential toxicity, which can lead to adverse effects in experimental models if not used properly.
未来方向
There are several potential future directions for research on N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride. One direction is the investigation of the compound's potential therapeutic applications in the treatment of respiratory disorders, such as asthma and COPD. Another direction is the study of the compound's effects on glucose metabolism and its potential use in the treatment of diabetes. Additionally, research can be conducted to explore the compound's effects on cardiac function and its potential therapeutic applications in the treatment of heart failure.
合成方法
The synthesis of N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride involves the reaction of tert-butyl-4-(2-tert-butyl-4-methylphenoxy)-1-butanone with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
科学研究应用
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride is commonly used as a research tool in the field of pharmacology and physiology. It is used to study the function of β2-adrenergic receptors, which are involved in the regulation of various physiological processes, including bronchodilation, vasodilation, and glycogenolysis. The compound is also used to investigate the potential therapeutic applications of β2-adrenergic receptor agonists in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
属性
IUPAC Name |
N-tert-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO.ClH/c1-15-10-11-17(16(14-15)18(2,3)4)21-13-9-8-12-20-19(5,6)7;/h10-11,14,20H,8-9,12-13H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSZVJCRQKTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNC(C)(C)C)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)
![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)


![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)


![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)

![3-(3-fluorophenyl)-5-[(5-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4925791.png)
